molecular formula C23H30N2O3 B14650421 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate CAS No. 54010-01-4

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate

Cat. No.: B14650421
CAS No.: 54010-01-4
M. Wt: 382.5 g/mol
InChI Key: TYQUYLTWSDGMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. Finally, esterification with nonanoic acid yields the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl nonanoate
  • 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl nonanoate
  • 4-[(E)-(4-Octylphenyl)diazenyl]phenyl nonanoate

Uniqueness

4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity profiles.

Properties

CAS No.

54010-01-4

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] nonanoate

InChI

InChI=1S/C23H30N2O3/c1-3-5-6-7-8-9-10-23(26)28-22-17-13-20(14-18-22)25-24-19-11-15-21(16-12-19)27-4-2/h11-18H,3-10H2,1-2H3

InChI Key

TYQUYLTWSDGMLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.